molecular formula C9H12O2S B3123717 4-Ethylphenylmethylsulfone CAS No. 31218-79-8

4-Ethylphenylmethylsulfone

Cat. No.: B3123717
CAS No.: 31218-79-8
M. Wt: 184.26 g/mol
InChI Key: FUXCCEDMMZBTRW-UHFFFAOYSA-N
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Description

4-Ethylphenylmethylsulfone is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a methylsulfone group. This compound is often used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylphenylmethylsulfone can be synthesized through several methods. One common approach involves the sulfonation of 4-ethylphenylmethane using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfone group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenylmethylsulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of 4-ethylphenylmethylsulfone involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfone group can participate in redox reactions, influencing cellular processes and pathways. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to modify biological molecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylmethylsulfone: Similar structure but with a methyl group instead of an ethyl group.

    4-Ethylphenylsulfone: Lacks the methyl group attached to the sulfone.

    4-Phenylmethylsulfone: Lacks the ethyl group on the phenyl ring.

Uniqueness

4-Ethylphenylmethylsulfone is unique due to the presence of both an ethyl group and a methylsulfone group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-ethyl-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXCCEDMMZBTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300839
Record name 1-Ethyl-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31218-79-8
Record name 1-Ethyl-4-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31218-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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